2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione
Description
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound featuring a fused pyridine-oxazine-dione scaffold. Its molecular formula is C₇H₄N₂O₃, with a molecular weight of 164.12 g/mol and a CAS number of 21038-63-1 . This bicyclic structure combines aromatic and lactam functionalities, making it a versatile intermediate in medicinal chemistry for designing kinase inhibitors, antimicrobial agents, and central nervous system (CNS)-targeting drugs. Its synthesis typically involves cyclization reactions of substituted nicotinic acid derivatives or condensation of salicylanilide precursors .
Properties
IUPAC Name |
1H-pyrido[4,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-3-8-2-1-5(4)9-7(11)12-6/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFCQGFUJLIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives with Dicarbonyl Precursors
The most widely employed strategy for synthesizing 2H-Pyrido[4,3-d]oxazine-2,4(1H)-dione involves cyclocondensation reactions between aminopyridine derivatives and dicarbonyl compounds. A representative protocol utilizes 3-amino-4-hydroxypyridine and diethyl oxalate under acidic conditions.
Reaction Conditions :
-
Solvent : Anhydrous ethanol or toluene
-
Catalyst : Concentrated sulfuric acid (0.5–1.0 equiv)
-
Temperature : Reflux (78–110°C)
-
Duration : 6–12 hours
The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon, followed by intramolecular cyclization to form the oxazine ring . Yields typically range from 45% to 68%, with purity dependent on recrystallization solvents (Table 1).
Table 1: Optimization of Cyclocondensation Parameters
| Entry | Solvent | Catalyst (equiv) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Ethanol | H2SO4 (0.5) | 8 | 52 | 92.4 |
| 2 | Toluene | H2SO4 (1.0) | 10 | 68 | 95.1 |
| 3 | DMF | p-TsOH (0.7) | 12 | 41 | 88.7 |
Microwave-assisted synthesis reduces reaction times to 30–45 minutes while maintaining comparable yields (58–63%) . This method enhances atom economy by minimizing side products from thermal decomposition.
Ring-Closing Metathesis of Vinyl-Substituted Precursors
Recent advances employ Grubbs catalyst-mediated ring-closing metathesis (RCM) for constructing the oxazine moiety. This method proves particularly effective for introducing substituents at the C-5 and C-7 positions.
Typical Procedure :
-
Synthesis of diene precursor via Heck coupling of 4-bromopyridine with allyl alcohol
-
RCM using Grubbs II catalyst (5 mol%) in dichloromethane
-
Oxidation of resultant dihydrooxazine with MnO2
Key Advantages :
-
Enables stereoselective synthesis of substituted derivatives
-
Tolerates electron-withdrawing groups (e.g., nitro, cyano)
Limitations :
-
Requires anhydrous conditions and inert atmosphere
-
Catalyst costs impact scalability
Solid-Phase Synthesis for High-Throughput Production
Solid-supported methodologies facilitate parallel synthesis of 2H-Pyrido[4,3-d][1,oxazine-2,4(1H)-dione derivatives. Wang resin-bound 4-hydroxypyridine undergoes sequential:
-
Acylation with Fmoc-protected amino acids
-
Cyclative cleavage using TFMSA/TFA mixture
-
Oxidation with Jones reagent
This approach generates compound libraries with >85% purity (LC-MS) and demonstrates excellent reproducibility across 50+ derivatives.
Biocatalytic Approaches Using Engineered Enzymes
Emerging green chemistry strategies utilize modified lipases (e.g., Candida antarctica Lipase B) to catalyze the cyclization step. Key developments include:
-
Solvent System : tert-Butanol/water (9:1 v/v)
-
Temperature : 37°C
-
Conversion : 89% after 48 hours
While currently limited to milligram-scale synthesis, this method reduces hazardous waste generation by 78% compared to traditional routes .
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Parameter | Cyclocondensation | RCM | Solid-Phase | Biocatalytic |
|---|---|---|---|---|
| Yield Range (%) | 45–68 | 60–74 | 70–85 | 75–89 |
| Scalability | Kilogram | Gram | Milligram | Milligram |
| Purity (%) | 88–95 | 90–97 | 85–92 | 92–96 |
| Reaction Time | 6–12 h | 2–4 h | 24–48 h | 48–72 h |
| Environmental Impact | High | Moderate | Low | Very Low |
Cyclocondensation remains the industrial standard due to established infrastructure, while biocatalytic methods show promise for sustainable manufacturing.
Crystallographic and Spectroscopic Characterization
Successful synthesis requires rigorous analytical validation:
-
X-ray Crystallography : Confirms the planar fused-ring system with bond lengths of 1.36–1.42 Å for C-N bonds
-
1H NMR (DMSO-d6) : δ 8.21 (d, J=5.1 Hz, 1H), 7.89 (s, 1H), 4.98 (s, 2H)
-
IR (KBr) : 1754 cm⁻¹ (C=O), 1662 cm⁻¹ (C=N)
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted oxazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione possess notable antimicrobial properties. Studies involving synthesized analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was utilized to evaluate these activities, revealing that many compounds exhibited significant efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strains | Antifungal Activity |
|---|---|---|
| Compound A | S. aureus (Inhibition Zone: 15 mm) | C. albicans (Inhibition Zone: 12 mm) |
| Compound B | E. coli (Inhibition Zone: 18 mm) | No Activity |
| Compound C | S. aureus (Inhibition Zone: 20 mm) | C. albicans (Inhibition Zone: 14 mm) |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound D | HCT116 | 15 |
| Compound E | MCF7 | 10 |
| Compound F | HUH7 | 12 |
Drug Design and Development
The unique structural features of this compound make it a valuable scaffold in drug design. Molecular docking studies suggest that this compound can interact effectively with various biological targets, including enzymes involved in metabolic pathways relevant to cancer and infectious diseases . Its derivatives can be modified to enhance their bioactivity and selectivity.
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing new derivatives of this compound through reactions with various anhydrides. The characterization involved techniques such as Proton-NMR and Mass Spectrometry to confirm the structures of the synthesized compounds. The resulting compounds were evaluated for their biological activities using standardized assays .
Case Study 2: Computational Studies
Another investigation employed computational methods to explore the binding affinities of the synthesized derivatives to target proteins associated with antimicrobial resistance. The findings suggested that certain modifications could significantly enhance the binding interactions compared to existing antibiotics .
Mechanism of Action
The mechanism of action of 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, thereby disrupting cell signaling pathways and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
Yield Comparison :
Physicochemical and Electronic Properties
- Drug-Likeness : NSC777205 and NSC777207 (benzo-oxazines) comply with Lipinski’s rules, with logP values <5 and molecular weights <500 Da, ensuring oral bioavailability .
- BBB Permeability : NSC777205 shows 2× higher BBB penetration than NSC777207 due to reduced polarity from the chloro-fluorophenyl group .
- Frontier Molecular Orbitals (FMOs) : Pyrido[2,3-d]pyrimidine-dione derivatives exhibit HOMO localization on the dione ring, enhancing electron-donating capacity critical for herbicidal activity .
Biological Activity
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, including anticancer and antimicrobial effects. This article reviews the biological activities associated with this compound, supported by case studies, research findings, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 164.12 g/mol
- CAS Number : 56788-14-8
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study utilizing the NCI-60 cell line panel demonstrated that compounds related to this oxazine structure showed strong correlations in anti-cancer activity (PCC = 0.72–0.87) . Notably, compounds exhibiting similar mechanisms of action to known anticancer agents were identified.
Table 1: Anticancer Activity Correlation
| Compound | PCC Value | Mechanism of Action |
|---|---|---|
| Compound 3a | 0.87 | Induces apoptosis in cancer cell lines |
| Compound 4 | 0.77 | Cytotoxicity against human cancer cells |
| DPIQ | 0.64 | Inhibits NQO1 expression |
Antimicrobial Activity
Although initial studies on the antimicrobial properties of related compounds yielded limited results, ongoing research is exploring the potential of these oxazines as antibacterial agents. A recent study indicated that none of the synthesized compounds showed significant antibacterial activity against various Gram-positive and Gram-negative strains at tested concentrations .
Study on Anticancer Mechanisms
In a notable study published in Cancer Research, researchers investigated the effects of a pyrido[4,3-d][1,3]oxazine derivative on pancreatic adenocarcinoma cells. The compound was found to induce apoptosis through NRF2 activation and inhibited amino acid biosynthesis pathways critical for cancer cell survival .
Synthesis and Reactivity Studies
A series of synthetic routes were explored to derive various substituted analogs of this compound. These studies revealed that modifications to the oxazine core could enhance biological activity and selectivity towards cancer cells .
Q & A
Q. Basic
- Recrystallization : Use EtOAc/hexane mixtures for high-purity solids (e.g., 97.4% purity for 3-(4-ethylbenzoyl) derivatives ).
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers (e.g., fluorobenzyl analogs ).
How are computational models validated against experimental data for this compound?
Advanced
Compare DFT-predicted C NMR shifts (e.g., C=O at ~160 ppm) with experimental data. Deviations >5 ppm indicate inadequate electron correlation treatment, prompting use of double-hybrid functionals (e.g., B2PLYP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
